2-(3,5-Dichlorophenyl)ethanamine
Overview
Description
2-(3,5-Dichlorophenyl)ethanamine is a chemical compound with the molecular formula C8H9Cl2N. It is a derivative of phenethylamine and is known for its potential therapeutic and toxic effects. This compound is characterized by the presence of two chlorine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)ethanamine typically involves the reaction of 3,5-dichlorobenzyl chloride with ammonia or an amine under suitable conditions. One common method is the reduction of 3,5-dichlorophenylacetonitrile using hydrogen in the presence of a catalyst such as palladium on carbon. This reaction is carried out under mild conditions and yields the desired amine .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety during production .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into more reduced forms, such as alcohols or hydrocarbons, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3,5-Dichlorobenzaldehyde or 3,5-Dichlorobenzoic acid.
Reduction: 3,5-Dichlorophenylethanol.
Substitution: 3,5-Dimethoxyphenylethanamine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its effects on biological systems, including its potential as a neurotransmitter analog.
Medicine: Explored for its therapeutic potential in treating certain neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)ethanamine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. This modulation can lead to changes in neurotransmitter release and uptake, affecting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dichlorophenyl)ethanamine
- 2-(4-Chlorophenyl)ethanamine
- 2-(3,4-Dichlorophenyl)ethanamine
Comparison
2-(3,5-Dichlorophenyl)ethanamine is unique due to the specific positioning of the chlorine atoms on the benzene ring, which affects its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological properties and chemical behavior, making it a compound of interest for further research .
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1-2,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEUTZAJXBKBEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576655 | |
Record name | 2-(3,5-Dichlorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60576655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67851-51-8 | |
Record name | 2-(3,5-Dichlorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60576655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,5-dichlorophenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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